N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide
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Overview
Description
N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazolopyridine moiety, which is a fused heterocyclic system containing both triazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide typically involves the formation of the triazolopyridine core followed by the attachment of the picolinamide group. One common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . This method is efficient and convenient, providing good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of microwave-assisted synthesis can be particularly advantageous in industrial settings due to its speed and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazolopyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazolopyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve standard laboratory techniques and conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide involves its interaction with specific molecular targets and pathways. The triazolopyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease pathways .
Comparison with Similar Compounds
N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide can be compared with other triazolopyridine derivatives, such as:
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
[1,2,4]triazolo[4,3-a]pyrazine: Studied for its anticancer properties.
The uniqueness of this compound lies in its specific structure and the combination of the triazolopyridine and picolinamide moieties, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C18H13N5O |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H13N5O/c24-18(15-5-1-3-11-19-15)20-14-9-7-13(8-10-14)17-22-21-16-6-2-4-12-23(16)17/h1-12H,(H,20,24) |
InChI Key |
QQMWJUPXXAEXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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